molecular formula C19H26N4O2S2 B11545527 3-cyclohexyl-1-(5,5-dimethyl-3-{[(E)-phenylmethylidene]amino}-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea

3-cyclohexyl-1-(5,5-dimethyl-3-{[(E)-phenylmethylidene]amino}-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea

Cat. No.: B11545527
M. Wt: 406.6 g/mol
InChI Key: QEPCQLXERPXDQQ-DEDYPNTBSA-N
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Description

3-cyclohexyl-1-(5,5-dimethyl-3-{[(E)-phenylmethylidene]amino}-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea is a complex organic compound that features a cyclohexyl group, a thiazolidine ring, and a hydroxyurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-1-(5,5-dimethyl-3-{[(E)-phenylmethylidene]amino}-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea typically involves multiple steps:

    Formation of the Thiazolidine Ring: This step involves the reaction of a suitable amine with a thioamide under acidic conditions to form the thiazolidine ring.

    Introduction of the Phenylmethylidene Group: The phenylmethylidene group is introduced via a condensation reaction with an aldehyde.

    Cyclohexyl Group Addition: The cyclohexyl group is added through a nucleophilic substitution reaction.

    Hydroxyurea Formation: The final step involves the reaction of the intermediate compound with hydroxylamine to form the hydroxyurea moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-1-(5,5-dimethyl-3-{[(E)-phenylmethylidene]amino}-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or the phenylmethylidene group to a phenylmethyl group.

    Substitution: Nucleophilic substitution reactions can replace the cyclohexyl group with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base are commonly used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or phenylmethyl derivatives.

    Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

3-cyclohexyl-1-(5,5-dimethyl-3-{[(E)-phenylmethylidene]amino}-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-1-(5,5-dimethyl-3-{[(E)-phenylmethylidene]amino}-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The thiazolidine ring and hydroxyurea moiety play crucial roles in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of structural features, including the cyclohexyl group, thiazolidine ring, and hydroxyurea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H26N4O2S2

Molecular Weight

406.6 g/mol

IUPAC Name

1-[3-[(E)-benzylideneamino]-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl]-3-cyclohexyl-1-hydroxyurea

InChI

InChI=1S/C19H26N4O2S2/c1-19(2)16(23(25)17(24)21-15-11-7-4-8-12-15)22(18(26)27-19)20-13-14-9-5-3-6-10-14/h3,5-6,9-10,13,15-16,25H,4,7-8,11-12H2,1-2H3,(H,21,24)/b20-13+

InChI Key

QEPCQLXERPXDQQ-DEDYPNTBSA-N

Isomeric SMILES

CC1(C(N(C(=S)S1)/N=C/C2=CC=CC=C2)N(C(=O)NC3CCCCC3)O)C

Canonical SMILES

CC1(C(N(C(=S)S1)N=CC2=CC=CC=C2)N(C(=O)NC3CCCCC3)O)C

Origin of Product

United States

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